molecular formula C17H17ClN2O3 B2477903 N-[(2-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1903867-11-7

N-[(2-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2477903
CAS No.: 1903867-11-7
M. Wt: 332.78
InChI Key: ZIROHGSGAUCNGQ-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, an oxolan-3-yloxy group, and a pyridine-4-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a benzyl compound to introduce the chlorophenyl group.

    Oxolan-3-yloxy Group Introduction: The next step involves the reaction of the chlorophenyl intermediate with an oxolan-3-ol derivative under basic conditions to form the oxolan-3-yloxy group.

    Pyridine-4-carboxamide Formation: Finally, the compound is subjected to a coupling reaction with pyridine-4-carboxylic acid or its derivatives to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide: shares structural similarities with other compounds containing chlorophenyl, oxolan, and pyridine moieties.

    This compound: can be compared with other pyridine carboxamides and oxolan derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c18-15-4-2-1-3-13(15)10-20-17(21)12-5-7-19-16(9-12)23-14-6-8-22-11-14/h1-5,7,9,14H,6,8,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIROHGSGAUCNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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